molecular formula C25H47N7O7 B12530467 L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine CAS No. 656223-93-7

L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine

Cat. No.: B12530467
CAS No.: 656223-93-7
M. Wt: 557.7 g/mol
InChI Key: OTETYDPSBVGDHX-VKESLTNKSA-N
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Description

L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine is a pentapeptide composed of five amino acids: valine, leucine, alanine, glutamine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like lysine and glutamine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can participate in substitution reactions, particularly at the lysine residue.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that affect gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-glutaminyl-L-lysine: A tetrapeptide with similar properties but lacking the leucine residue.

    L-Valyl-L-leucyl-L-alanyl-L-glutaminyl: A pentapeptide missing the lysine residue.

Uniqueness

L-Valyl-L-leucyl-L-alanyl-L-glutaminyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of both hydrophobic (valine, leucine) and hydrophilic (glutamine, lysine) residues allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

656223-93-7

Molecular Formula

C25H47N7O7

Molecular Weight

557.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C25H47N7O7/c1-13(2)12-18(32-24(37)20(28)14(3)4)23(36)29-15(5)21(34)30-16(9-10-19(27)33)22(35)31-17(25(38)39)8-6-7-11-26/h13-18,20H,6-12,26,28H2,1-5H3,(H2,27,33)(H,29,36)(H,30,34)(H,31,35)(H,32,37)(H,38,39)/t15-,16-,17-,18-,20-/m0/s1

InChI Key

OTETYDPSBVGDHX-VKESLTNKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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